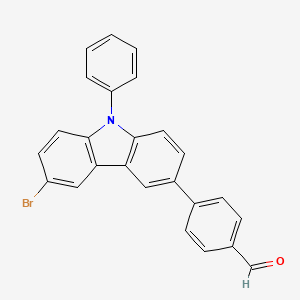
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde is an organic compound that belongs to the carbazole family. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transporting abilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde typically involves Suzuki coupling reactions. This method uses a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzoic acid.
Reduction: 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzyl alcohol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde has several applications in scientific research:
Wirkmechanismus
At the molecular level, 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. The compound’s ability to participate in π-π* transitions also makes it valuable in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(9H-Carbazol-9-yl)benzaldehyde: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs, but with different electronic properties due to its biphenyl structure.
N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide: Contains additional functional groups that can influence its biological activity.
Uniqueness
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde is unique due to the presence of both a bromine atom and an aldehyde group. This combination allows for a wide range of chemical modifications and applications, particularly in the field of optoelectronics and medicinal chemistry .
Eigenschaften
Molekularformel |
C25H16BrNO |
|---|---|
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
4-(6-bromo-9-phenylcarbazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C25H16BrNO/c26-20-11-13-25-23(15-20)22-14-19(18-8-6-17(16-28)7-9-18)10-12-24(22)27(25)21-4-2-1-3-5-21/h1-16H |
InChI-Schlüssel |
HVKVADOSLODBFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C=O)C5=C2C=CC(=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


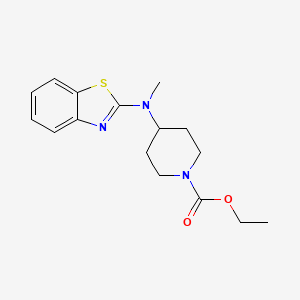
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
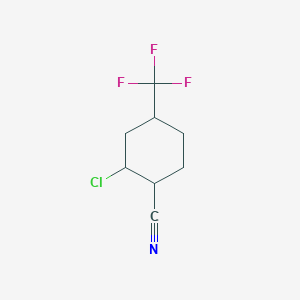
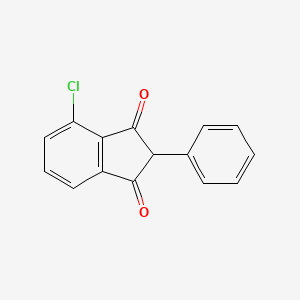
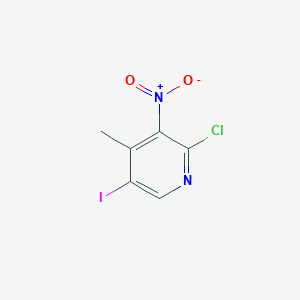
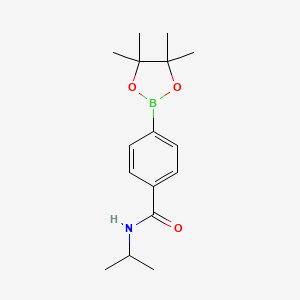
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)
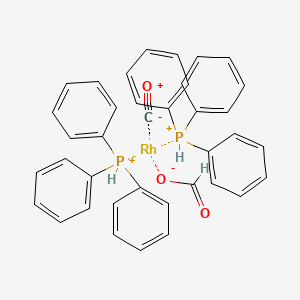
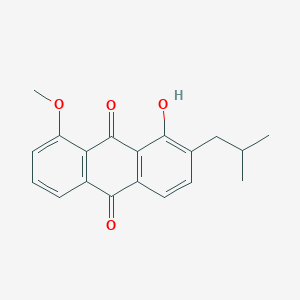
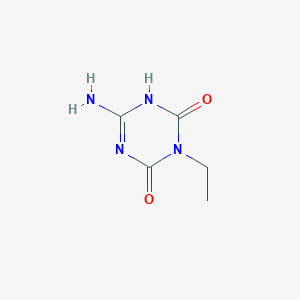
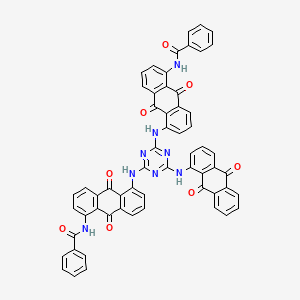
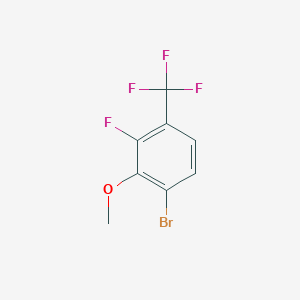
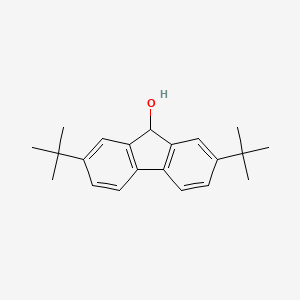
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
